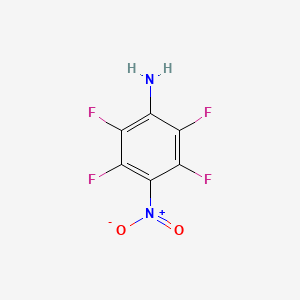

2,3,5,6-Tetrafluoro-4-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N2O2/c7-1-3(9)6(12(13)14)4(10)2(8)5(1)11/h11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOHNVFWHXDRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455054 | |

| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

776-16-9 | |

| Record name | 2,3,5,6-Tetrafluoro-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=776-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,3,5,6-tetrafluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of 2,3,5,6-Tetrafluoro-4-nitroaniline

An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-nitroaniline

Abstract

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the presence of four strongly electron-withdrawing fluorine atoms, a nitro group, and an electron-donating amino group, make it a valuable and versatile building block. This guide provides a comprehensive overview of its core physical and chemical properties, a proposed synthetic pathway, and critical safety information. The insights herein are designed to support researchers in leveraging this compound for the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Compound Identification and Molecular Structure

Precise identification is the foundation of all chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 364-07-8 |

| Molecular Formula | C₆H₂F₄N₂O₂ |

| Molecular Weight | 210.09 g/mol |

The molecular architecture, characterized by a densely substituted benzene ring, is the primary determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Physical Properties

The physical state and solubility of a compound are critical parameters for designing experimental conditions, including reaction setups and purification protocols. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogs such as other fluorinated nitroanilines.

| Property | Observation / Value | Reference Analog |

| Appearance | Expected to be a yellow to orange crystalline solid. | 2,3,4-Trifluoro-6-nitroaniline appears as a light yellow to orange powder.[1] |

| Melting Point | Expected to be a solid with a defined melting point. | The melting point for 2,3,4-Trifluoro-6-nitroaniline is 58-62 °C.[1] |

| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | The deuterated analog of p-nitroaniline is slightly soluble in DMSO and methanol.[2][3] |

Spectroscopic Profile (Anticipated)

Spectroscopic analysis is indispensable for structure verification and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.

-

¹H NMR (Proton NMR): The spectrum is expected to be simple, showing a broad singlet for the two amine (-NH₂) protons. The chemical shift will be influenced by the solvent and concentration.

-

¹³C NMR (Carbon-13 NMR): The spectrum will show distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be significantly influenced by the attached fluorine, nitro, and amino groups.

-

¹⁹F NMR (Fluorine-19 NMR): This technique would be highly informative, likely showing a single signal for the four equivalent fluorine atoms, confirming the symmetrical substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-F stretching. For related nitroanilines, these bands are key identifiers.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (210.09 g/mol ). The fragmentation pattern would provide further structural evidence. The mass spectrum for the parent compound, p-nitroaniline, shows a clear molecular ion peak at m/z 138.[5][6]

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its functional groups.

Caption: Factors influencing the chemical reactivity of the core molecule.

-

Aromatic Ring: The combined electron-withdrawing effect of the four fluorine atoms and the nitro group makes the aromatic ring highly electron-deficient. This deactivates it towards typical electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, where a fluorine atom could potentially act as a leaving group under harsh conditions.

-

Amino Group: The primary amine is a key reactive site. It can act as a nucleophile, allowing for reactions such as alkylation, acylation, and diazotization, which are fundamental transformations in the synthesis of more complex molecules.[7]

-

Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to synthesize tetrafluorinated phenylenediamines, which are valuable monomers for high-performance polymers.

Proposed Synthetic Pathway

Caption: Proposed high-level workflow for synthesis via nitration.

Conceptual Experimental Protocol: Nitration

This protocol is a generalized procedure based on the nitration of similar aniline and phenol compounds.[8][9] Caution: Nitration reactions are highly exothermic and can be hazardous. Strict temperature control and appropriate safety precautions are mandatory.

-

Dissolution: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,3,5,6-tetrafluoroaniline in concentrated sulfuric acid.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, pre-chilled beaker.

-

Addition: Add the nitrating mixture dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 10 °C. The strong directing effect of the amino group (after protonation to anilinium) and the deactivating fluorine atoms must be carefully managed.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and purify further by recrystallization from a suitable solvent like ethanol.

Applications in Research and Drug Development

Substituted nitroanilines are crucial intermediates in various industries.[10][11] The title compound serves as a valuable scaffold for:

-

Pharmaceutical Synthesis: The aniline moiety is a common feature in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable building block for medicinal chemistry.[1]

-

Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them useful in the development of new pesticides and herbicides.[1]

-

Dye and Polymer Chemistry: Nitroanilines are precursors to azo dyes and can be used to synthesize high-performance polymers with unique thermal and electronic properties.[10][12]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the data for its non-fluorinated analog, 4-nitroaniline, provides a strong basis for handling procedures. 4-nitroaniline is classified as highly toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[15][16] Work should be conducted in a well-ventilated chemical fume hood.[16]

-

Toxicology: The primary toxic effect of 4-nitroaniline is the formation of methemoglobin, which reduces the blood's ability to carry oxygen, leading to cyanosis (blueish skin color).[13][17] It is readily absorbed through the skin.[18] The compound is also considered harmful to aquatic life with long-lasting effects.[10][13]

-

Handling: Avoid creating dust.[17] Keep away from heat and sources of ignition. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[14][17]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] If inhaled, move to fresh air.[16] If swallowed or in case of any significant exposure, seek immediate medical attention.[17]

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced applications. Its dense fluorination imparts unique electronic properties that are highly sought after in the fields of drug discovery and material science. Understanding its physical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. While direct experimental data is limited, a robust understanding can be achieved through careful extrapolation from well-studied analogs, enabling scientists to unlock the synthetic potential of this versatile molecule.

References

- BenchChem. (n.d.). Application of 2-Fluoro-4-nitroaniline in the Synthesis of Advanced Pharmaceutical Intermediates.

- Aldrich. (2025). Safety Data Sheet.

- Occupational Safety and Health Administration. (n.d.). P-NITROANILINE.

- Chem-Impex. (n.d.). 2,3,4-Trifluoro-6-nitroaniline.

- BenchChem. (n.d.). Synthesis Pathway of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide.

- Sigma-Aldrich. (n.d.). 2,3,4-Trifluoro-6-nitroaniline 99%.

- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.

- Alpha Chemika. (n.d.). 4-NITROANILINE Pure.

- ChemicalBook. (2025). 4-NITROANILINE-2,3,5,6-D4 | 64164-08-5.

- ChemicalBook. (n.d.). 4-nitroaniline-2,3,5,6-d4.

- INCHEM. (2021). ICSC 0308 - 4-NITROANILINE.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.

- Wikipedia. (n.d.). 4-Nitroaniline.

- Hartwig, A. (2022). 4-Nitroaniline. ZORA.

- Elemental Microanalysis. (2024). 4-NITROANILINE Safety Data Sheet.

- Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References.

- ChemicalBook. (n.d.). 4-Nitroaniline(100-01-6) 1H NMR spectrum.

- ResearchGate. (2006). A parametric study of the synthesis of 2,3,4,6-tetranitroaniline.

- Fisher Scientific. (2020). 4-Nitroaniline - SAFETY DATA SHEET.

- BenchChem. (n.d.). Spectroscopic Profile of 2-Methyl-4-nitroaniline: A Technical Guide.

- ChemicalBook. (n.d.). 2-Nitroaniline(88-74-4) 1H NMR spectrum.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-NITROANILINE-2,3,5,6-D4 | 64164-08-5 [chemicalbook.com]

- 3. 4-NITROANILINE-2,3,5,6-D4 CAS#: 64164-08-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. chempanda.com [chempanda.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. geneseo.edu [geneseo.edu]

- 17. ICSC 0308 - 4-NITROANILINE [inchem.org]

- 18. DSpace-CRIS [zora.uzh.ch]

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 2,3,5,6-Tetrafluoro-4-nitroaniline

[1]

Executive Summary & Chemical Identity

This compound is a polyfluorinated aromatic amine characterized by a "push-pull" electronic system.[1] The molecule features a strongly electron-withdrawing nitro group (

Chemical Identifiers

| Parameter | Data Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Amino-2,3,5,6-tetrafluoronitrobenzene; Tetrafluoro-p-nitroaniline |

| CAS Registry Number | 776-16-9 |

| SMILES String | Nc1c(F)c(F)c([O-])c(F)c1F |

| InChI Key | TYMLOMAKGOJONV-UHFFFAOYSA-N (Analogous base structure) |

| Molecular Formula | |

| Molecular Weight | 210.09 g/mol |

| Appearance | Yellow crystalline solid |

Electronic Structure & Reactivity Profile

The reactivity of this compound is governed by the competing electronic effects of its substituents.

The "Push-Pull" Effect[1]

-

Activation: The nitro group at position 4 exerts a strong inductive (

) and mesomeric ( -

Deactivation: Conversely, the amino group at position 1 donates electron density via resonance (

), partially stabilizing the ring. -

Net Result: While less reactive than its precursor (pentafluoronitrobenzene), the molecule remains susceptible to regioselective

reactions, particularly at the positions ortho to the nitro group (positions 3 and 5) under forcing conditions.

Graphviz Diagram: Electronic Resonance & Activation

The following diagram illustrates the electronic flow and activation sites.

Figure 1: Electronic "Push-Pull" mechanism governing the stability and reactivity of the tetrafluoro-nitroaniline scaffold.

Synthetic Protocols

The primary route to this compound involves the regioselective amination of pentafluoronitrobenzene.[1] This reaction exploits the high susceptibility of the C-F bond para to the nitro group to nucleophilic displacement.

Protocol: Amination of Pentafluoronitrobenzene

Reaction:

Materials

-

Precursor: Pentafluoronitrobenzene (1.0 eq)

-

Reagent: Aqueous Ammonia (28-30%) or Ethanolic Ammonia[1]

-

Solvent: Ethanol or 1,4-Dioxane[1]

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology

-

Preparation: Dissolve pentafluoronitrobenzene (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath. Dropwise add aqueous ammonia (2.5 eq) over 15 minutes. Note: The reaction is exothermic.[2]

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the precipitate, wash with cold water to remove ammonium fluoride salts, and dry under vacuum. Recrystallize from ethanol/water if necessary.

Graphviz Diagram: Synthesis Pathway

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (

Applications in Drug Discovery

This molecule serves as a critical intermediate for synthesizing:

-

Fluorinated Benzimidazoles: Reduction of the nitro group yields 2,3,5,6-tetrafluorobenzene-1,4-diamine, which can be cyclized with carboxylic acids or aldehydes to form benzimidazoles, a common pharmacophore in anthelmintics and anticancer agents.[1]

-

Quinolone Antibiotics: The fluorinated ring mimics the core structure of fluoroquinolones, enhancing lipophilicity and metabolic stability.

-

Photoactive Materials: The donor-acceptor (

) nature of the molecule makes it useful in designing non-linear optical (NLO) materials.[1]

Safety & Handling (E-E-A-T)

As a nitro-aromatic amine, this compound presents specific hazards that must be managed via engineering controls.

| Hazard Class | Risk Description | Mitigation Protocol |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] Potential methemoglobin former. | Handle in a chemical fume hood. Wear nitrile gloves and P95 respirator if dust is present. |

| Skin Irritation | Causes skin and eye irritation. Fluorinated amines can be absorbed dermally. | Double-gloving recommended. Immediate wash with PEG-400 or water upon contact.[1] |

| Stability | Stable under ambient conditions but may decompose violently if heated with strong reducing agents. | Store away from hydrides and active metals (Li, Na, Mg). |

References

Methodological & Application

Application Notes and Protocols for 2,3,5,6-Tetrafluoro-4-nitroaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2,3,5,6-Tetrafluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a valuable intermediate in modern organic synthesis. Its unique structure, featuring a tetrafluorinated benzene ring activated by a nitro group and bearing a reactive amine functionality, opens avenues for the synthesis of a diverse range of complex molecules. The presence of multiple fluorine atoms can impart desirable properties such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics in target molecules, making this compound particularly relevant in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of both the fluorine atoms and the nitro group renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, while the aniline moiety provides a handle for a wide array of chemical transformations.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₂F₄N₂O₂ |

| Molecular Weight | 210.09 g/mol |

| Appearance | Yellow solid |

| Melting Point | 105-106 °C |

Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 2,3,5,6-tetrafluoroaniline. The strong electron-donating amino group directs the incoming nitro group to the para position.

Protocol 1: Nitration of 2,3,5,6-Tetrafluoroaniline

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

2,3,5,6-Tetrafluoroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,3,5,6-tetrafluoroaniline (1.0 eq) in concentrated sulfuric acid at 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2-3 volumes based on nitric acid) dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product can be collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Alternatively, the product can be extracted from the aqueous mixture with a suitable organic solvent like dichloromethane. The combined organic layers are then washed with water, dried over anhydrous sodium or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis of this compound.

Applications in Organic Synthesis

Synthesis of Diazo Compounds

This compound can be converted to the corresponding diazo-oxide upon treatment with nitrous acid.[2] These compounds are valuable intermediates for the synthesis of various heterocyclic systems and can undergo further transformations.

Materials:

-

This compound

-

Sodium Nitrite (NaNO₂)

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Ice

-

Deionized Water

Equipment:

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer

Procedure:

-

Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric or hydrochloric acid) in a beaker cooled in an ice bath to 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aniline, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt or subsequent diazo-oxide can be monitored by appropriate analytical techniques.

-

The resulting product, 3,5,6-trifluoro-4-nitro-1,2-diazo-oxide, can be isolated by filtration and washing with cold water.[2]

Caption: Synthesis of a diazo-oxide derivative.

Synthesis of Difluoramine Derivatives

The amino group of this compound can be converted to a difluoramino group (-NF₂) through direct fluorination. This transformation introduces a highly energetic and reactive functional group, making the resulting compounds of interest in materials science, particularly in the field of energetic materials.[1][3]

Caution: This reaction involves elemental fluorine, which is a highly toxic and corrosive gas. This procedure should only be performed by trained personnel in a specialized and well-equipped laboratory with appropriate safety measures in place, including a dedicated fume hood and fluorine gas handling system.

Materials:

-

This compound

-

Elemental Fluorine (F₂) gas, typically diluted in an inert gas (e.g., 10% F₂ in N₂)

-

Acetonitrile (MeCN)

-

Dichloromethane (DCM)

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Flow reactor system

-

Syringe pumps

-

Gas mass flow controller

-

Back-pressure regulator

-

Collection flask

-

Purification system (e.g., column chromatography)

Procedure:

-

Prepare a solution of this compound in a suitable solvent such as dichloromethane.[3]

-

Set up a continuous flow reactor system.

-

Using syringe pumps, introduce the solution of the starting material and a solvent such as acetonitrile into the flow reactor through separate inlets.[3]

-

Simultaneously, introduce the diluted fluorine gas into the reactor at a controlled flow rate using a mass flow controller.[3]

-

The reaction mixture is passed through the reactor, where the fluorination takes place. The reaction is typically exothermic and the flow system allows for efficient heat dissipation.

-

The output from the reactor is collected in a flask containing a quenching agent or solvent.

-

The crude product is then worked up and purified, typically by column chromatography on silica gel, to yield 2,3,5,6-tetrafluoro-4-nitro-1-difluoramine.[3] A reported yield for this reaction is 65%.[3]

Caption: Synthesis of a difluoramine derivative.

Potential Synthesis of 2,3,5,6-Tetrafluoro-1,4-phenylenediamine

A common and highly useful transformation of nitroanilines is their reduction to the corresponding phenylenediamines.[4][5] In the case of this compound, this would yield 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, a valuable monomer for high-performance polymers and a building block in materials science.[6] While a specific protocol for the reduction of this compound is not detailed in the provided search results, a general procedure for the reduction of p-nitroanilines can be adapted.

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 5-10 wt%) or Raney Nickel

-

Methanol or Ethanol

-

Hydrogen (H₂) gas

-

Inert gas (e.g., Nitrogen or Argon)

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel or a pad of Celite)

Procedure:

-

In a reaction flask, dissolve or suspend this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or a catalytic amount of Raney Nickel) to the mixture under an inert atmosphere.

-

Seal the reaction vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2,3,5,6-Tetrafluoro-1,4-phenylenediamine, which can be purified by recrystallization or sublimation.

Caption: Proposed synthesis of a tetrafluorinated diamine.

Conclusion

This compound is a key synthetic intermediate with demonstrated and potential applications in diverse areas of chemical research and development. Its reactivity allows for the synthesis of unique diazo compounds, energetic difluoramine derivatives, and is anticipated to be a precursor for valuable tetrafluorinated diamines used in materials science. The protocols provided herein offer a foundation for the utilization of this versatile building block in the laboratory.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. 2,3,5,6-Tetrafluoro-1,4-phenylenediamine | 1198-64-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3,5,6-Tetrafluoro-4-nitroaniline

Introduction: Navigating the Unique Reactivity of a Highly Functionalized Building Block

2,3,5,6-Tetrafluoro-4-nitroaniline is a fascinating and synthetically challenging aromatic building block. Its structure is characterized by a dense arrangement of powerful electron-withdrawing groups—four fluorine atoms and a nitro group—which dramatically influence the electron density of the aromatic ring. This electronic profile imparts unique reactivity, making it a valuable synthon for accessing novel, highly functionalized molecules in medicinal chemistry and materials science. However, the same features that make it attractive also present distinct challenges for traditional synthetic methodologies.

Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, offer a powerful avenue for the selective functionalization of such complex molecules. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to this compound. We will delve into the mechanistic intricacies, provide field-proven insights into experimental design, and present detailed protocols to empower you to harness the synthetic potential of this unique substrate.

The Dichotomy of Reactivity: C-F vs. C-NO₂ Bond Activation

A critical consideration when employing this compound in palladium-catalyzed cross-coupling reactions is the potential for competitive activation of either the C-F bonds or the C-NO₂ bond. The electron-deficient nature of the aromatic ring makes both pathways plausible.

-

C-F Bond Activation: The strong electron-withdrawing effect of the nitro group and the adjacent fluorine atoms can render the C-F bonds susceptible to oxidative addition to a low-valent palladium center. Studies on related polyfluoronitrobenzene derivatives have shown that arylation via C-F activation preferentially occurs at the position ortho to the nitro group. This regioselectivity is attributed to a directing interaction between the nitro group and the incoming palladium catalyst.[1]

-

C-NO₂ Bond Activation: The nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, a transformation that has been successfully applied to a range of nitroarenes. This pathway involves the oxidative addition of the Ar-NO₂ bond to the palladium(0) catalyst.[2][3]

The choice of catalyst, ligands, and reaction conditions will likely play a pivotal role in directing the reaction towards the desired C-F or C-NO₂ functionalization. This guide will primarily focus on protocols that favor C-F activation, as this allows for the retention of the synthetically versatile nitro and amino functionalities for subsequent transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds.[4][5] In the context of this compound, it offers a route to novel biaryl structures. The strong electron-withdrawing nature of the substrate necessitates careful selection of the catalyst system to overcome the inherent challenges of C-F bond activation.

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura coupling of this compound is initiated by the oxidative addition of a C-F bond to a Pd(0) species. As established with analogous polyfluoronitrobenzenes, this is most likely to occur at the C2 or C6 position, ortho to the directing nitro group.[1] Following oxidative addition, transmetalation with an organoboron reagent and subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies successful for the C-F activation of electron-deficient fluoroarenes.[1][6]

| Component | Amount | Molar Equiv. | Notes |

| This compound | 1.0 mmol | 1.0 | - |

| Arylboronic Acid | 1.2 - 1.5 mmol | 1.2 - 1.5 | Can be varied based on reactivity. |

| Pd(OAc)₂ | 0.02 - 0.05 mmol | 0.02 - 0.05 | Palladium(II) acetate is a common precatalyst. |

| Buchwald Ligand (e.g., SPhos, XPhos) | 0.04 - 0.10 mmol | 0.04 - 0.10 | Bulky, electron-rich phosphine ligands are crucial. |

| K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 mmol | 2.0 - 3.0 | A strong base is required. |

| Anhydrous Dioxane or Toluene | 5 - 10 mL | - | Ensure solvent is thoroughly deoxygenated. |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, deoxygenated solvent via syringe.

-

Heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

-

Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] For this compound, this reaction can be envisioned to proceed via two distinct pathways: N-arylation of the primary amine or C-F amination. Given the highly de-activated nature of the aniline nitrogen due to the strong electron-withdrawing groups, direct N-arylation is expected to be challenging. A more plausible pathway, informed by studies on nitroarenes, is the activation of the C-NO₂ bond for amination.[3]

Mechanistic Insights

In the Buchwald-Hartwig amination of nitroarenes, the catalytic cycle is proposed to involve the oxidative addition of the Ar-NO₂ bond to a Pd(0) complex. This is followed by a nitrite/amine exchange and subsequent reductive elimination to furnish the new C-N bond and regenerate the Pd(0) catalyst.

Caption: Proposed Catalytic Cycle for Buchwald-Hartwig Amination of Nitroarenes.

Recommended Protocol: Buchwald-Hartwig Amination (via C-NO₂ Activation)

This protocol is based on established methods for the amination of nitroarenes.[3]

| Component | Amount | Molar Equiv. | Notes |

| This compound | 1.0 mmol | 1.0 | - |

| Amine | 1.2 mmol | 1.2 | Can be a primary or secondary amine. |

| Pd₂(dba)₃ | 0.01 - 0.025 mmol | 0.02 - 0.05 (Pd) | A common Pd(0) source. |

| Dialkyl(biaryl)phosphine ligand | 0.04 - 0.10 mmol | 0.04 - 0.10 | e.g., BrettPhos, RuPhos. |

| NaOtBu or K₃PO₄ | 2.0 mmol | 2.0 | A strong, non-nucleophilic base is essential. |

| Anhydrous Toluene or Dioxane | 5 - 10 mL | - | Ensure solvent is thoroughly deoxygenated. |

Step-by-Step Procedure:

-

In a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃, the phosphine ligand, and the base.

-

Add the anhydrous, deoxygenated solvent and stir for 10 minutes to generate the active catalyst.

-

Add this compound and the amine.

-

Seal the flask and heat the reaction mixture to 100-130 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to synthesize aryl alkynes from aryl halides and terminal alkynes.[8] For electron-deficient fluoroarenes, this reaction can proceed via C-F activation.

Mechanistic Principles

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. However, copper-free conditions have been developed and are often preferred to avoid the formation of alkyne homocoupling byproducts. The catalytic cycle involves the oxidative addition of the C-F bond to the Pd(0) center, followed by deprotonation of the terminal alkyne by a base to form a copper or palladium acetylide. Transmetalation and subsequent reductive elimination afford the desired aryl alkyne. For electron-poor fluoroarenes, strong bases like LiHMDS have been shown to be effective.[8]

Caption: Simplified Catalytic Cycle for Copper-Free Sonogashira Coupling.

Recommended Protocol: Sonogashira Coupling

This protocol is based on conditions reported for the Sonogashira coupling of electron-deficient fluoroarenes.[8]

| Component | Amount | Molar Equiv. | Notes |

| This compound | 1.0 mmol | 1.0 | - |

| Terminal Alkyne | 1.5 mmol | 1.5 | - |

| Pd(OAc)₂ | 0.05 mmol | 0.05 | - |

| XPhos | 0.10 mmol | 0.10 | A bulky electron-rich ligand is recommended. |

| LiHMDS (1M in THF) | 2.0 mmol | 2.0 | A strong, non-nucleophilic base is critical. |

| Anhydrous THF | 10 mL | - | Ensure solvent is thoroughly deoxygenated. |

Step-by-Step Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ and XPhos.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, deoxygenated THF and stir for 10 minutes.

-

Add this compound and the terminal alkyne.

-

Cool the mixture to 0 °C and slowly add the LiHMDS solution.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate and purify by column chromatography.

Conclusion and Future Outlook

This compound represents a challenging yet rewarding substrate for palladium-catalyzed cross-coupling reactions. The high degree of fluorination and the presence of a nitro group create a unique electronic environment that allows for selective C-F or C-NO₂ bond activation. The protocols outlined in this guide, derived from studies on analogous systems, provide a robust starting point for the synthesis of novel biaryls, arylamines, and aryl alkynes. Further optimization of ligand and base combinations will undoubtedly unlock even greater synthetic potential, enabling the incorporation of this versatile building block into a new generation of pharmaceuticals and advanced materials.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Guram, A. S., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 12(15), 3524–3527. [Link]

-

Cargill, M. R., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(2), 213. [Link]

-

Yu, D., Shen, Q., & Lu, L. (2012). Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. The Journal of Organic Chemistry, 77(4), 1798–1804. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Wang, C., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 12(11), 1365. [Link]

-

Kollár, L., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(10), 1157. [Link]

-

Cargill, M. R., et al. (2010). Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions. The Journal of Organic Chemistry, 75(17), 5860–5866. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Heaton, B. T., & Suschitzky, H. (1971). Polyhalogenonitrobenzenes and derived compounds. Part 3. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with bidentate nucleophiles. Journal of the Chemical Society C: Organic, 1281-1284. [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3465. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. (2023, December 29). Buchwald–Hartwig amination. [Link]

-

ChemRxiv. (2021). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

-

Nakao, Y., et al. (2017). The Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13474-13478. [Link]

-

ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15636-15648. [Link]

-

White Rose Research Online. (2024, November 8). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]

-

Svatunek, D., et al. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 53(83), 11442-11445. [Link]

-

ResearchGate. (2025, August 7). The Buchwald-Hartwig Amination of Nitroarenes. [Link]

-

ResearchGate. C−F Activation of pentafluoropyridine and 2,3,5,6‐tetrafluoropyridine.... [Link]

-

Glorius, F., et al. (2021). Palladium‐Catalyzed Non‐Directed C H Functionalization of Arenes with Trifluoromethylated Olefins. Chemistry – A European Journal, 27(31), 8049-8053. [Link]

-

ResearchGate. Examples of Sonogashira reactions using our optimized conditions in.... [Link]

-

Ritter, T., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature, 554(7693), 505–509. [Link]

-

Miyake, G. M., Paton, R. S., & Damrauer, N. H. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Nature. [Link]

Sources

- 1. Palladium-catalyzed C-F activation of polyfluoronitrobenzene derivatives in Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

Application Notes and Protocols for Suzuki Coupling of 2,3,5,6-Tetrafluoro-4-nitroaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Biaryl Anilines

Substituted biaryl amines are privileged structural motifs in medicinal chemistry and materials science, frequently serving as key building blocks for pharmaceuticals, agrochemicals, and organic electronics. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,3,5,6-Tetrafluoro-4-nitroaniline is a particularly valuable starting material, offering a unique combination of a nucleophilic amino group, a strongly electron-withdrawing nitro group, and a perfluorinated aromatic ring. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to challenging substrates like polyfluorinated anilines is of significant interest for the synthesis of novel and complex molecules.[1][2][3]

This document provides a detailed guide to the Suzuki coupling of this compound derivatives, addressing the inherent challenges and offering optimized protocols for successful synthesis.

Challenges and Mechanistic Considerations

The Suzuki coupling of this compound presents several challenges stemming from its electronic and steric properties:

-

C-F Bond Activation: The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage in the oxidative addition step of the catalytic cycle inherently difficult compared to heavier halogens. However, the presence of multiple electron-withdrawing fluorine atoms and a powerful nitro group significantly acidifies the aromatic ring, rendering the C-F bonds more susceptible to nucleophilic attack and, consequently, oxidative addition by a low-valent palladium catalyst.

-

Regioselectivity: With four equivalent C-F bonds, controlling the site of coupling is a primary concern. In polyfluoronitrobenzene derivatives, arylation has been observed to occur preferentially at the position ortho to the nitro group. This directing effect is attributed to a stabilizing interaction between the nitro group and the incoming palladium catalyst. For this compound, this suggests that coupling is most likely to occur at the C2 or C6 position.

-

Steric Hindrance: The presence of four fluorine atoms and a nitro group creates a sterically congested environment around the aromatic ring, which can impede the approach of the bulky palladium catalyst and the subsequent steps of the catalytic cycle.

-

Substrate and Catalyst Deactivation: The aniline moiety can potentially coordinate to the palladium center, leading to catalyst inhibition. Furthermore, the nitro group can be reduced under certain reaction conditions, leading to unwanted side products.

To overcome these challenges, careful selection of the catalyst system, base, and solvent is crucial. The use of electron-rich and sterically bulky phosphine ligands is often beneficial as they promote the oxidative addition of challenging substrates and stabilize the active palladium(0) species.

Catalytic System and Reaction Parameters

A systematic approach to optimizing the Suzuki coupling of this compound derivatives involves the screening of several key parameters. Below is a summary of recommended starting points based on literature precedents for similar electron-deficient and polyfluorinated substrates.

| Parameter | Recommended Conditions & Rationale |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) complexes like Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are often preferred for their air stability and are reduced in situ to the active Pd(0) species. |

| Ligand | Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands facilitate the oxidative addition of the C-F bond and promote the reductive elimination step. |

| Base | A moderately strong base is required to facilitate the transmetalation step. K₃PO₄, Cs₂CO₃, or KF are often effective. The choice of base can also influence the rate of competing side reactions. |

| Solvent | A polar aprotic solvent system is generally preferred. Toluene/water, dioxane/water, or DMF/water mixtures are common choices. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation. |

| Boronic Acid/Ester | A slight excess (1.2-1.5 equivalents) of the boronic acid or a more stable boronic ester (e.g., pinacol ester) is recommended to drive the reaction to completion. |

| Temperature | Elevated temperatures (80-120 °C) are typically required to overcome the high activation energy of C-F bond cleavage. |

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling

This protocol is a robust starting point for the coupling of various arylboronic acids with this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Pd(OAc)₂

-

SPhos

-

K₃PO₄ (finely ground)

-

Toluene (anhydrous)

-

Deionized water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add finely ground K₃PO₄ (2.0 mmol).

-

Add anhydrous toluene (5 mL) and deionized water (1 mL).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Visualizing the Process

To better understand the key stages of the Suzuki coupling and the experimental workflow, the following diagrams are provided.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inefficient C-F bond activation- Catalyst deactivation- Ineffective base | - Increase reaction temperature.- Screen alternative ligands (e.g., XPhos, RuPhos).- Use a stronger base (e.g., Cs₂CO₃).- Ensure anhydrous and anaerobic conditions. |

| Formation of side products | - Homocoupling of the boronic acid- Reduction of the nitro group- Protodeboronation of the boronic acid | - Use a boronic ester instead of the acid.- Lower the reaction temperature and/or use a milder base.- Minimize the amount of water in the reaction mixture. |

| Poor regioselectivity | - Competing C-F activation at different sites | - Modify the ligand to increase steric bulk, which may favor coupling at a less hindered position.- Lowering the reaction temperature may improve selectivity. |

Conclusion

The Suzuki coupling of this compound derivatives is a challenging yet highly rewarding transformation for the synthesis of valuable fluorinated biaryl anilines. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can successfully overcome the hurdles associated with C-F bond activation and steric hindrance. The protocols and guidelines presented in this document provide a solid foundation for the development of robust and efficient synthetic routes to this important class of compounds, paving the way for new discoveries in drug development and materials science.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

-

Sun, C., & Li, H. (2018). The Suzuki Reaction of 2,6-dibromo-4-nitroaniline with aryl boronic acids. ResearchGate. [Link]

-

Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R. L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. [Link]

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed C−F activation of polyfluoronitrobenzene derivatives in Suzuki−Miyaura coupling reactions. The Journal of Organic Chemistry, 71(4), 1646-1649. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

Advanced Derivatization of 2,3,5,6-Tetrafluoro-4-nitroaniline for Material Science

Executive Summary

2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA) represents a critical "Janus" scaffold in material science, bridging the gap between high-energy density materials and high-performance polymers. Its unique structure combines a strongly electron-withdrawing nitro group with a strongly electron-donating amine group on a fully fluorinated ring. This "push-pull" electronic architecture, coupled with the lability of its C–F bonds, makes it a versatile precursor for:

-

Low-Dielectric (Low-k) Polyimides: Via reduction to tetrafluoro-p-phenylenediamine.

-

Nonlinear Optical (NLO) Materials: Via regioselective nucleophilic aromatic substitution (

). -

Surface Engineering: Via diazonium coupling for covalent grafting onto carbon allotropes.

This guide provides validated protocols for these three derivatization pathways, emphasizing regioselectivity control and safety in handling energetic fluoro-aromatics.

Chemical Reactivity Profile

TFNA is defined by two competing electronic effects that dictate its reactivity:

-

Activation: The nitro group (

) at position 4 strongly activates the ring, particularly the fluorine atoms at positions 3 and 5 (ortho to nitro), toward nucleophilic attack. -

Deactivation: The amine group (

) at position 1 donates electron density, stabilizing the ring against further oxidation but making the fluorines at 2 and 6 (ortho to amine) less reactive to

Reactivity Landscape Diagram

Figure 1: Divergent synthesis pathways from the TFNA scaffold. The nitro group directs

Application Module A: Synthesis of Fluorinated Polyimide Monomers

The most commercially significant derivative of TFNA is 2,3,5,6-tetrafluoro-p-phenylenediamine (TFPD) . This diamine is a precursor for fluorinated polyimides, which exhibit lower dielectric constants, lower moisture absorption, and higher optical transparency than their non-fluorinated counterparts.[1]

Protocol 1: Catalytic Hydrogenation of TFNA to TFPD

Objective: Selective reduction of the nitro group without defluorination (hydrodefluorination is a common side reaction).

Reagents:

-

Substrate: TFNA (10 mmol)

-

Catalyst: 5% Pt/C (sulfided) or Pd/C (carefully controlled)

-

Solvent: Ethanol/THF (1:1 v/v)

-

Hydrogen Source:

gas (balloon or low pressure)

Step-by-Step Methodology:

-

Preparation: Dissolve 2.1 g (10 mmol) of TFNA in 50 mL of Ethanol/THF mixture in a hydrogenation flask.

-

Catalyst Addition: Add 100 mg of 5% Pt/C (sulfided). Note: Sulfided catalysts inhibit the hydrogenolysis of C-F bonds.

-

Purging: Purge the system with nitrogen for 5 minutes, then flush with hydrogen gas three times.

-

Reaction: Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). The yellow color of the nitro compound will fade to colorless/grey.

-

Work-up: Filter the catalyst through a Celite pad under an inert atmosphere (argon). Caution: Spent hydrogenation catalysts can be pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hexane/chloroform to yield white needles of TFPD.

Data Summary: Polyimide Properties (TFPD vs. Non-Fluorinated)

| Property | Standard Polyimide (ODA-PMDA) | Fluorinated Polyimide (TFPD-PMDA) | Benefit |

| Dielectric Constant (k) | 3.1 - 3.4 | 2.6 - 2.8 | Reduced signal delay in 5G PCBs |

| Water Absorption (%) | 1.5 - 3.0 | < 0.5 | Improved dimensional stability |

| Transparency (450 nm) | < 10% (Yellow) | > 80% (Clear) | Suitable for flexible displays |

Application Module B: Regioselective Functionalization ( )

TFNA serves as an excellent scaffold for constructing Nonlinear Optical (NLO) chromophores. The nitro group activates the fluorines at positions 3 and 5. By substituting these with electron-donating groups (e.g., alkoxides, secondary amines), one can fine-tune the "push-pull" character of the molecule.

Protocol 2: Synthesis of 3,5-Bis(phenoxy)-2,6-difluoro-4-nitroaniline

Mechanism:

Reagents:

-

TFNA (5 mmol)

-

Phenol (11 mmol)

-

Base: Potassium Carbonate (

), 15 mmol -

Solvent: DMF or NMP (dry)

Step-by-Step Methodology:

-

Setup: In a dry round-bottom flask, charge TFNA (1.05 g), Phenol (1.03 g), and

(2.07 g). -

Solvation: Add 20 mL of anhydrous DMF.

-

Heating: Heat the mixture to 80°C under nitrogen for 4 hours.

-

Quenching: Pour the reaction mixture into 200 mL of ice-water containing 5 mL of concentrated HCl (to neutralize phenoxide).

-

Precipitation: A yellow/orange precipitate will form. Filter and wash copiously with water.

-

Purification: Recrystallize from ethanol.

Mechanistic Insight: The C3/C5 fluorines are substituted because the transition state is stabilized by the resonance of the para-nitro group. The C2/C6 fluorines are "protected" by the electron donation from the amino group, which destabilizes the Meisenheimer complex at those positions.

Application Module C: Surface Grafting (Diazonium Chemistry)

The primary amine of TFNA can be converted into a diazonium salt, allowing the fluoro-nitro-phenyl group to be covalently grafted onto carbon surfaces (Graphene, Carbon Nanotubes, Glassy Carbon). This creates hydrophobic, electron-deficient surfaces.

Workflow Diagram: Surface Modification

Figure 2: Electrochemical grafting of TFNA derivatives onto carbon electrodes.

Protocol 3: Diazotization and Grafting

-

Diazotization: Dissolve TFNA in acetonitrile at -10°C. Add Nitrosonium tetrafluoroborate (

, 1.1 eq). Stir for 30 mins to form the diazonium salt. -

Grafting: Immerse the carbon electrode (e.g., Glassy Carbon) in the solution.

-

Electrochemistry: Cycle the potential from +0.5 V to -0.8 V (vs Ag/AgCl). The reduction of the diazonium cation generates an aryl radical, which bonds covalently to the surface.

Safety and Handling Guide

Critical Hazard: Fluoro-nitroanilines are potential explosives and toxic by absorption.

-

Explosivity: While TFNA is stable, its diazonium salts (Protocol 3) must never be allowed to dry completely, as they are shock-sensitive. Keep them in solution or use immediately.

-

Toxicity: Fluorinated anilines are readily absorbed through the skin and can cause methemoglobinemia (blue skin, oxygen deprivation).

-

Control: Double-gloving (Nitrile/Laminate) is mandatory. Work in a fume hood.

-

-

Thermal Stability: Do not heat TFNA above 180°C in the presence of strong bases without solvent, as uncontrolled exotherms may occur.

References

-

Synthesis of Fluorinated Diamines

-

Regioselectivity in

:- Title: Nucleophilic Aromatic Substitution of Hydrogen and Halogens in 4-Nitroanilines.

- Source: Chemical Reviews.

-

URL:[Link]

-

Diazonium Grafting

- Title: Covalent modification of carbon surfaces by aryl radicals derived from electrochemical reduction of diazonium salts.

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

Polyimide Properties

Sources

Application Notes and Protocols: Leveraging 2,3,5,6-Tetrafluoro-4-nitroaniline in the Synthesis of Novel Dinitroaniline Herbicides

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The relentless pursuit of more effective and selective agrochemicals is a cornerstone of modern agricultural science. Within this landscape, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties that fluorine substitution imparts, such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. 2,3,5,6-Tetrafluoro-4-nitroaniline is a highly versatile fluorinated building block with significant potential for the development of next-generation agrochemicals. Its tetrafluorinated phenyl ring, combined with the reactive nitro and amino functionalities, offers a unique scaffold for the synthesis of novel active ingredients. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in the synthesis of a new class of dinitroaniline herbicides, which are known for their pre-emergent control of grasses and broadleaf weeds.

Dinitroaniline herbicides, such as trifluralin, function by inhibiting microtubule formation in plant cells, thereby disrupting cell division and impeding weed growth.[1] The synthesis of novel analogs of these herbicides is a promising strategy for overcoming weed resistance and improving efficacy. The proposed synthetic pathway detailed herein leverages this compound to create a hypothetical, yet plausible, dinitroaniline herbicide, demonstrating the utility of this fluorinated intermediate.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from this compound:

-

Nitration: Introduction of a second nitro group onto the aromatic ring to form a dinitroaniline intermediate.

-

N-Alkylation: Subsequent alkylation of the amino group to yield the final dinitroaniline herbicide.

This approach is analogous to established industrial syntheses of dinitroaniline herbicides and is supported by extensive literature on the individual reaction types.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline

Ticket ID: TFNA-OPT-001 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Core Directive: Mechanistic Insight & Regioselectivity

To improve yield, you must first master the underlying mechanism. The synthesis of 2,3,5,6-Tetrafluoro-4-nitroaniline from Pentafluoronitrobenzene (PFNB) proceeds via Nucleophilic Aromatic Substitution (

Unlike electrophilic substitution, where electron-rich rings react, this perfluorinated system is electron-deficient. The nitro group (

-

Activation: The

group strongly withdraws electron density via induction (-I) and resonance (-M). -

Regioselectivity: The position para to the nitro group (C4) is the most activated for nucleophilic attack by ammonia (

). While the ortho positions are also activated, the para attack is kinetically favored due to the concerted stabilization of the Meisenheimer intermediate and lower steric hindrance compared to the ortho positions flanked by the nitro group. -

The Trap: If the reaction is pushed too hard (excess heat/reagent), the second most activated positions (ortho to

) will react, leading to 2,4-diamino-3,5,6-trifluoronitrobenzene (over-amination).

Visualizing the Pathway

The following diagram illustrates the primary reaction pathway and the competitive failure modes.

Figure 1: Reaction pathway showing the target

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by researchers in the field.

Q1: My conversion is high (>95%), but the isolated yield is poor (<60%). Where is the product going?

Diagnosis: This is likely a solubility or workup issue , not a reaction failure.

-

Root Cause: this compound has significant solubility in organic solvents but is generally insoluble in acidic water. If you are washing with large volumes of ethanol or ethyl acetate during filtration, you are washing away the product.

-

Solution:

-

Quench the reaction mixture into ice-cold dilute HCl (1M) . The acid neutralizes the byproduct HF (preventing salt formation) and protonates the amine, but the nitroaniline is weakly basic and will precipitate as a free base or salt depending on pH.

-

Filter the precipitate.

-

Critical Step: Wash the filter cake with cold water only. Do not wash with cold methanol/ethanol unless you have confirmed solubility limits.

-

Q2: I see a secondary spot on TLC with a lower Rf value. What is it?

Diagnosis: You are generating 2,4-diamino-3,5,6-trifluoronitrobenzene .

-

Root Cause: Over-amination. You likely used a large excess of ammonia (>3 equivalents) or ran the reaction at elevated temperatures (>50°C) for too long.

-

Correction:

-

Stoichiometry: Limit ammonia to 2.1 - 2.2 equivalents (2 eq are theoretically needed: 1 for substitution, 1 to scavenge HF).

-

Temperature: Maintain the reaction between 0°C and 25°C . This reaction is fast; heat is rarely needed and promotes double substitution.

-

Q3: The product color is reddish-brown instead of bright yellow.

Diagnosis: Oxidation or Phenol formation.

-

Root Cause: If water was present in the solvent (e.g., using aqueous ammonium hydroxide in non-dry THF), hydroxide ions (

) compete with ammonia. -

Correction: Switch to gaseous ammonia (

) bubbled into anhydrous solvent (Ether or THF) or use a solution of

Optimized Experimental Protocol

This protocol prioritizes purity and safety over raw speed, designed for drug development standards.

Reagents:

-

Pentafluoronitrobenzene (PFNB)

-

Ammonia (7N in Methanol or Anhydrous Gas)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous.

Procedure:

-

Setup: Charge a round-bottom flask with PFNB (1.0 eq) and DCM (10 volumes). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add Ammonia solution (2.1 eq) dropwise over 30 minutes.

-

Note: The reaction is exothermic .[1] Monitor internal temperature; do not allow it to exceed 10°C during addition.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2-4 hours.

-

Checkpoint: Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes). Starting material should be consumed.

-

-

Workup (Precipitation Method):

-

Rotary evaporate the solvent to 20% of the original volume.

-

Pour the concentrate into Ice-Water (20 volumes) containing 1% HCl.

-

The product will precipitate as a bright yellow solid.

-

-

Purification: Filter the solid. Wash with cold water (

). Dry in a vacuum oven at 40°C.-

Yield Expectation: 85-92%.

-

Purity: >98% (HPLC).

-

Decision Tree for Process Control

Use this flow to adjust your parameters in real-time.

Figure 2: In-process decision tree for monitoring reaction progress and preventing over-amination.

Data Summary: Solvent & Conditions

The following table summarizes how solvent choice impacts yield and byproduct formation.

| Solvent System | Reagent Form | Yield (%) | Major Impurity | Notes |

| DCM (Anhydrous) | 90-95% | None | Recommended. Cleanest profile. Easy workup. | |

| THF (Anhydrous) | 88-92% | Ammonium Salts | Requires thorough washing to remove salts. | |

| Ethanol/Water | 75-80% | Phenols (Hydrolysis) | Economical but lower purity. Risk of hydrolysis. | |

| DMF/DMSO | 60-70% | Diamines | High polarity promotes over-reaction and makes isolation difficult. |

References

-

Regioselectivity of Nucleophilic Substitution: Paleta, O., et al. "Regioselectivity of substitution of 2,3,4,5,6-pentafluorobiphenyl."[2] Journal of Fluorine Chemistry. Verified via NIH/PubMed Central.

-

Mechanistic Studies (

): Tanaka, et al. "Regiochemistry of substitution of pentafluoronitrobenzene with ammonia."[2] Journal of Fluorine Chemistry. Cited in context of solvent effects on regioselectivity. -

Safety & Hazard Data: Sigma-Aldrich Safety Data Sheet (SDS) for Pentafluoronitrobenzene and Nitroanilines. Hazards: Acute toxicity, Skin sensitization.[3]

-

General Synthesis of Nitroanilines: Vanderah, D. J. "A parametric study of the synthesis of 2,3,4,6-tetranitroaniline." Journal of Energetic Materials. Provides context on exotherm management in nitroaniline synthesis.

Sources

Technical Support Center: Stability & Degradation of 2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA)

Ticket ID: TFNA-ACID-STAB-001 Subject: Degradation Pathways, Troubleshooting, and Handling of TFNA in Acidic Media Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2,3,5,6-Tetrafluoro-4-nitroaniline (TFNA) is a highly specialized intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its stability profile is governed by a unique "Push-Pull" electronic system:

-

The Pull (Destabilizing): The nitro group (

) and four fluorine atoms are strong electron-withdrawing groups (EWG), making the aromatic ring highly electron-deficient (electrophilic). -

The Push (Stabilizing): The amine group (

) donates electron density via resonance, partially countering the electron deficiency.

The Critical Failure Mode: Under strongly acidic conditions, the amine group protonates to form an ammonium species (

The Degradation Mechanism (The "Why")

Researchers often assume "acid stability" means resistance to oxidation. For TFNA, the risk is Hydrolysis .

The Pathway: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )

-

Activation (Protonation): In strong acid (pH < 1), the amine nitrogen is protonated.

-

Consequence: The ring loses its electron donor. The activation energy for nucleophilic attack drops significantly.

-

-

Nucleophilic Attack: Water (acting as a nucleophile) attacks the carbon atoms bonded to fluorine.

-

Regioselectivity: The positions ortho to the nitro group (C-2 and C-6) are most activated due to the inductive and resonance withdrawal of the nitro group.

-

-

Elimination (HF Release): The intermediate (Meisenheimer complex) collapses, ejecting a fluoride ion.

-

Tautomerization: The resulting enol tautomerizes to a phenol/ketone form.

Visualization: The Degradation Cascade

Caption: Figure 1. The acid-catalyzed hydrolytic defluorination pathway of TFNA. Note the critical role of protonation in activating the ring.

Troubleshooting Guide (Q&A)

This section addresses specific anomalies reported by users handling TFNA in acidic HPLC mobile phases or synthesis workflows.

| Symptom | Probable Cause | Expert Resolution |

| Glassware Etching / Clouding | HF Generation. Hydrolysis of the C-F bond releases Fluoride ions, which form HF in acidic media. | STOP IMMEDIATELY. Neutralize waste with Calcium Carbonate ( |

| New Peak at RRT ~0.8 (HPLC) | Hydrolyzed Impurity. The replacement of -F (hydrophobic) with -OH (hydrophilic) shifts retention time earlier. | Confirm mass shift of -2 Da (F=19 replaced by OH=17) or +18 Da if observing the hydrate adduct. Run LC-MS in negative mode (phenols ionize well). |

| Sample turns Orange/Red | Photodegradation. Nitroanilines are photosensitive. This is likely azo-dimerization, not acid hydrolysis. | Isolate the variable. Repeat the experiment in amber glassware or wrapped in foil. If color persists in dark, check for metal contamination (reduction). |

| Mass Balance Loss | Volatility or Adsorption. TFNA is somewhat volatile; fluorinated phenols are sticky. | Ensure closed systems. If using glass, the analyte may be reacting with the silanols on the glass surface (etched by HF). |

Standardized Protocol: Acid Stress Testing

Do not use generic "force degradation" protocols. TFNA requires specific handling due to the HF risk.

Materials Required

-

Vessel: PTFE or Polypropylene tubes (Do NOT use borosilicate glass).

-

Solvent: Acetonitrile (ACN) / 0.1 M HCl (50:50 v/v). Note: ACN is needed for solubility.

-

Safety: Full PPE + Calcium Gluconate gel (HF antidote) on standby.

Step-by-Step Workflow

-

Preparation (Dark Room):

-

Prepare a 1 mg/mL stock solution of TFNA in ACN.

-

Dilute 1:1 with 1.0 M HCl (Final acid conc: 0.5 M).

-

-

Incubation:

-

Seal in PTFE vial.

-

Incubate at 60°C for 4 hours. Note: Room temperature hydrolysis is slow; heat is required to drive the reaction for validation purposes.

-

-

Quenching (Critical):

-

Cool to room temperature.[1]

-

Add 1.0 M NaOH dropwise to pH 6-7. Do not over-alkalinize (Base induces rapid

degradation).

-

-

Analysis:

-

Inject immediately onto HPLC (C18 Column).

-

Mobile Phase: 0.1% Formic Acid in Water/ACN gradient.

-

Workflow Visualization

Caption: Figure 2. Optimized workflow for assessing TFNA acid stability while mitigating safety risks.

References & Authority

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information.

-

Source:

-

-

Nucleophilic Aromatic Substitution of Fluorine. Chemistry of Organofluorine Compounds.

-

Context: Establishes the lability of C-F bonds in polyfluorinated nitro-aromatics.

-

Source:

-

-

Hydrolysis of 4-Nitroaniline Derivatives.

-

Context: Provides baseline stability data for the nitroaniline scaffold (without fluorine).

-

Source:

-

-

CAMEO Chemicals: P-Nitroaniline Reactivity.

-

Context: Safety data regarding reactivity with strong acids and oxidizers.[2]

-

Source:

-

Disclaimer: This guide is for research purposes only. The formation of HF during the degradation of polyfluorinated compounds presents a severe health hazard. Always consult your institution's Chemical Hygiene Plan before heating fluorinated compounds in acid.

Sources

Managing exothermic reactions during the nitration of fluoroanilines